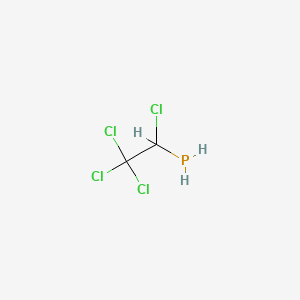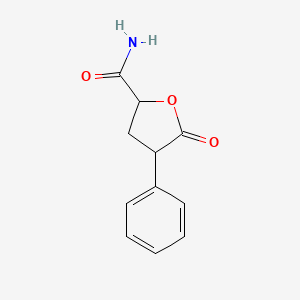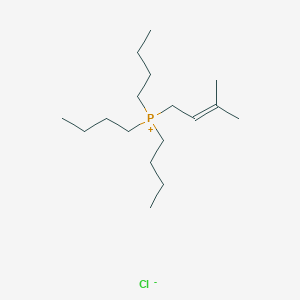
Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with three butyl groups and a 3-methylbut-2-en-1-yl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with 3-methylbut-2-en-1-yl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The reaction can be represented as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C(CH}_3\text{)=CH}_2\text{]}+\text{Cl}- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The chloride anion can be substituted with other nucleophiles.
Addition: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines can replace the chloride anion.
Addition: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Major Products
Oxidation: Tributyl(3-methylbut-2-en-1-yl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Addition: Saturated phosphonium compounds.
Scientific Research Applications
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules through prenylation.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tributyl(3-methylbut-2-en-1-yl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with molecular targets through ionic interactions, while the 3-methylbut-2-en-1-yl group can participate in addition and substitution reactions. These interactions facilitate the modification of molecular structures and the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: A related compound with three butyl groups attached to phosphorus.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tributyl(phenylmethyl)phosphonium chloride: Similar structure with a phenylmethyl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other phosphonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
52750-96-6 |
|---|---|
Molecular Formula |
C17H36ClP |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
tributyl(3-methylbut-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C17H36P.ClH/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h12H,6-11,13-16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CIEHZCLAWVZYBK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




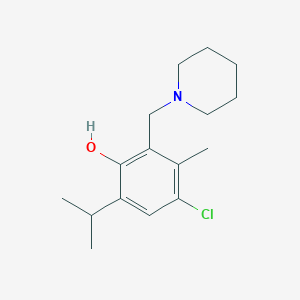

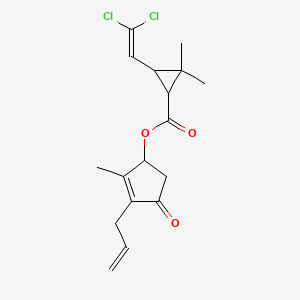
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)


![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)

![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
